Technical Monograph: CGP 74514 Dihydrochloride in Oncology Research
Technical Monograph: CGP 74514 Dihydrochloride in Oncology Research
Executive Summary
CGP 74514 dihydrochloride is a highly selective, ATP-competitive inhibitor of Cyclin-Dependent Kinase 1 (CDK1) , a pivotal regulator of the G2/M phase transition in the eukaryotic cell cycle. Unlike pan-CDK inhibitors that often suffer from off-target toxicity, CGP 74514 exhibits a distinct selectivity profile (IC50 = 25 nM for CDK1/cyclin B), making it a critical tool for dissecting the specific contributions of CDK1 to tumor maintenance and progression.
This guide provides a comprehensive technical analysis of CGP 74514, detailing its physicochemical properties, mechanistic pathways, and validated experimental protocols for use in cancer research, specifically within leukemia and solid tumor models.
Physicochemical Specifications
Precise handling of CGP 74514 is required to maintain compound stability and experimental reproducibility. The dihydrochloride salt form offers enhanced water solubility compared to the free base.
Table 1: Chemical & Physical Properties
| Property | Specification | Notes |
| Chemical Name | rel-N2-[(1R,2S)-2-Aminocyclohexyl]-N6-(3-chlorophenyl)-9-ethyl-9H-purine-2,6-diamine dihydrochloride | Purine analog structure |
| CAS Number | 190654-01-4 (Free base ref) | Note: Verify salt form specific batch data |
| Molecular Formula | C₁₉H₂₄ClN₇[1][2][3][4][5][6][7][8][9][10] · 2HCl | Dihydrochloride salt |
| Molecular Weight | 458.82 g/mol | Critical for molarity calculations |
| Target | CDK1/Cyclin B (IC50 = 25 nM) | >1000-fold selectivity over PKC, EGFR |
| Solubility (Water) | ~50 mM (23 mg/mL) | Vortexing may be required |
| Solubility (DMSO) | ~100 mM (46 mg/mL) | Recommended for stock solutions |
| Appearance | White to off-white solid | Hygroscopic |
Storage Protocol:
-
Solid: Store desiccated at -20°C (long term) or RT (short term). Protect from light.[8]
-
Solution: Aliquot into single-use vials and store at -80°C. Avoid freeze-thaw cycles. Stability in solution is approximately 1 month at -20°C.[11]
Mechanism of Action: The CDK1 Apoptotic Axis
CGP 74514 exerts its cytotoxic effects primarily by inducing G2/M arrest followed by mitochondrial-dependent apoptosis .
Mechanistic Cascade
-
CDK1 Blockade: The compound competes with ATP for the binding site of the CDK1/Cyclin B complex.[8]
-
Checkpoint Activation: Inhibition prevents the phosphorylation of key substrates necessary for mitotic entry, trapping cells in the G2 phase.
-
Mitochondrial Collapse: Prolonged arrest triggers the intrinsic apoptotic pathway. This is characterized by the loss of mitochondrial membrane potential (
) and the release of Cytochrome c. -
Caspase Activation: Cytochrome c release facilitates the formation of the apoptosome, activating Caspase-9 and subsequently Caspase-3, leading to PARP cleavage and DNA fragmentation [1].
Pathway Visualization
The following diagram illustrates the downstream signaling effects of CGP 74514 inhibition.
Figure 1: CGP 74514 inhibits CDK1, leading to G2/M arrest and subsequent mitochondrial apoptosis.
Experimental Protocols
A. Reconstitution for In Vitro Assays
To ensure accuracy, prepare a 10 mM stock solution .
-
Weigh 4.59 mg of CGP 74514 dihydrochloride.
-
Add 1.0 mL of sterile DMSO (or sterile water if DMSO sensitivity is a concern).
-
Vortex vigorously for 30 seconds.
-
Filter sterilize using a 0.22 µm PTFE filter if using for long-term culture.
-
Working Concentration: Dilute in culture media. Typical effective range: 0.5 µM – 5.0 µM .
B. Cell Cycle Analysis (Propidium Iodide Staining)
This protocol validates the G2/M arrest capability of the compound.
Materials:
-
Leukemia cells (e.g., U937, HL-60) or adherent lines.
-
PBS (ice-cold).
-
Fixative: 70% Ethanol.
-
Staining Buffer: PBS + 50 µg/mL Propidium Iodide (PI) + 100 µg/mL RNase A.
Procedure:
-
Treatment: Seed cells at
cells/mL. Treat with 1 µM CGP 74514 for 18–24 hours. Include a DMSO vehicle control. -
Harvest: Centrifuge cells at 300 x g for 5 min. Wash once with ice-cold PBS.
-
Fixation: Resuspend pellet in 300 µL PBS. Dropwise add 700 µL ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for >2 hours.
-
Staining: Wash cells twice with PBS to remove ethanol. Resuspend in 500 µL Staining Buffer.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Analysis: Analyze via Flow Cytometry (FL2 channel). Expect a significant increase in the G2/M peak compared to control [2].
C. Apoptosis Workflow Visualization
The following diagram outlines the decision matrix for assessing apoptosis versus necrosis using Annexin V/PI.
Figure 2: Standardized workflow for distinguishing early vs. late apoptosis in treated cells.
Comparative Analysis: CDK Inhibitor Landscape
Selecting the right inhibitor is crucial for experimental validity. CGP 74514 is often compared to Roscovitine (Seliciclib) and RO-3306.
Table 2: CDK Inhibitor Comparison
| Feature | CGP 74514 | RO-3306 | Roscovitine (Seliciclib) |
| Primary Target | CDK1/Cyclin B | CDK1 | Pan-CDK (1, 2, 5, 7, 9) |
| IC50 (CDK1) | 25 nM | 35 nM | ~450 nM |
| Selectivity | High (>1000x vs PKC/PKA) | High | Moderate (Hits CDK2/5 strongly) |
| Mechanism | ATP Competitive | ATP Competitive | ATP Competitive |
| Primary Use | Specific G2/M arrest; Mitochondrial apoptosis induction | Reversible G2/M arrest synchronization | General cell cycle inhibition; Transcriptional suppression |
| Solubility | High (Dihydrochloride) | Low (Requires DMSO) | Moderate |
Expert Insight: Use CGP 74514 when specifically investigating the mitochondrial apoptotic threshold downstream of CDK1 inhibition. Use RO-3306 if reversible synchronization at the G2/M border is the primary goal, as it is easier to wash out for release experiments [3].
Troubleshooting & Optimization
-
Precipitation: If the compound precipitates in media, ensure the DMSO stock is fully dissolved (warm to 37°C) and add dropwise to media while swirling. Do not exceed 0.5% final DMSO concentration to avoid vehicle toxicity.
-
Variable IC50: Efficacy varies by cell line. p53-null cells may show delayed apoptotic response compared to p53-wildtype cells. Always perform a dose-response curve (0.1 µM to 10 µM) for new cell lines.
-
Salt Form Confusion: Ensure you are using the dihydrochloride salt (MW ~458.82) for calculations. The free base (MW ~385.9) has significantly lower water solubility.
References
-
Furet P, et al. Structure-based design of potent CDK1 inhibitors derived from olomoucine.[5] Journal of Computer-Aided Molecular Design. 2000; 14(5):403-409.[5]
-
Yu C, et al. The lethal effects of pharmacological cyclin-dependent kinase inhibitors in human leukemia cells proceed through a phosphatidylinositol 3-kinase/Akt-dependent process. Cancer Research. 2003; 63(8):1822-1833.
-
Vassilev LT, et al. Selective small-molecule inhibitor reveals critical mitotic functions of human CDK1. Proceedings of the National Academy of Sciences. 2006; 103(28):10660-10665.
-
R&D Systems / Tocris. CGP 74514 dihydrochloride Product Datasheet.
Sources
- 1. CGP-74514A hydrochloride | CDK1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. medkoo.com [medkoo.com]
- 3. CGP 74514 dihydrochloride | CDK1 Subfamily | Tocris Bioscience [tocris.com]
- 4. Induction of apoptosis in human leukemia cells by the CDK1 inhibitor CGP74514A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. diposit.ub.edu [diposit.ub.edu]
- 8. Cdk1 Inhibitor CGP74514A | Sigma-Aldrich [merckmillipore.com]
- 9. Targeting CDK1 in cancer: mechanisms and implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CGP 74514 dihydrochloride - Immunomart [immunomart.com]
- 11. CGP 74514A | Cyclin-dependent kinase 1 (CDK1) inhibitor | Hello Bio [hellobio.com]
